molecular formula C16H16Br2N4O B10898976 2,2-dibromo-1-methyl-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide

2,2-dibromo-1-methyl-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide

Cat. No.: B10898976
M. Wt: 440.13 g/mol
InChI Key: OXVFVMADJPECDI-DNTJNYDQSA-N
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Description

This compound features a cyclopropane ring substituted with two bromine atoms at the 2-position and a methyl group at the 1-position. The hydrazide moiety is conjugated to an (E)-configured Schiff base derived from 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde.

Properties

Molecular Formula

C16H16Br2N4O

Molecular Weight

440.13 g/mol

IUPAC Name

2,2-dibromo-1-methyl-N-[(E)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C16H16Br2N4O/c1-10-3-5-11(6-4-10)13-12(7-19-21-13)8-20-22-14(23)15(2)9-16(15,17)18/h3-8H,9H2,1-2H3,(H,19,21)(H,22,23)/b20-8+

InChI Key

OXVFVMADJPECDI-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3(CC3(Br)Br)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3(CC3(Br)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone or aldehyde.

    Final Coupling: The final step involves the coupling of the cyclopropane derivative with the pyrazole moiety under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-methyl-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the cyclopropane ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The biological activity of 2,2-dibromo-1-methyl-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide is of significant interest

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-methyl-N’-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 2,2-dibromo, 1-methyl cyclopropane Hydrazide, pyrazole, Schiff base C₁₆H₁₅Br₂N₄O ~443.13*
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one Acetyl, nitro, methyl Pyrazol-3-one, enone, nitrobenzylidene C₁₃H₁₁N₃O₄ 273.24
4-Chloro-N′-[(E)-(4-isopropylphenyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide Chloro, isopropyl, methyl Hydrazide, pyrazole, benzylidene C₁₆H₁₉ClN₄O 330.80

Notes:

  • The target compound’s bromine substituents increase steric bulk and electronegativity compared to chloro or nitro groups in analogs.
  • All analogs share a pyrazole core and hydrazide/benzylidene motifs, enabling hydrogen bonding and π-π interactions .

Spectroscopic and Crystallographic Features

  • IR Spectroscopy: The nitro analog () shows characteristic peaks for C=O (1702 cm⁻¹), NO₂ (1552 cm⁻¹), and C=N (1519 cm⁻¹) . The target compound would exhibit similar C=O and C=N stretches, with additional C-Br vibrations (~500–600 cm⁻¹).
  • Crystallography : The nitro analog’s structure was likely resolved via SHELX (), while ORTEP-3 () could visualize the target’s cyclopropane ring strain and halogen bonding patterns.

Hydrogen Bonding and Crystal Packing

The hydrazide group in all compounds facilitates N-H···O/N hydrogen bonds. However, the target’s bromine atoms may introduce halogen bonds (C-Br···O/N), altering crystal packing efficiency compared to the nitro analog’s weaker C-NO₂···H interactions . The cyclopropane ring’s rigidity could further distort packing motifs relative to more flexible analogs.

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